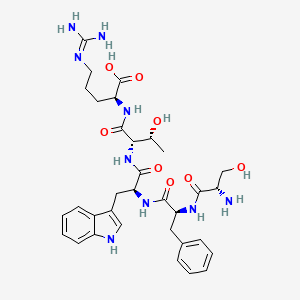![molecular formula C14H17N5O4S2 B14225037 N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine CAS No. 532960-05-7](/img/structure/B14225037.png)
N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a sulfamoyl group, a carbamothioyl group, and an L-histidine moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Industry: Its chemical properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine exerts its effects involves the inhibition of carbonic anhydrases. These enzymes catalyze the interconversion between carbon dioxide and water to form bicarbonate and a proton . By inhibiting these enzymes, the compound can modulate various physiological processes, including pH regulation, respiration, and ion transport.
Comparison with Similar Compounds
N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine can be compared with other similar compounds, such as:
N-{[(4-Sulfamoylphenyl)carbamothioyl]amides: These compounds also inhibit carbonic anhydrases but may differ in their potency and selectivity.
Sulfonamide derivatives: These compounds share the sulfamoyl group and exhibit similar biological activities, including antibacterial and diuretic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
532960-05-7 |
|---|---|
Molecular Formula |
C14H17N5O4S2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[(4-sulfamoylphenyl)methylcarbamothioylamino]propanoic acid |
InChI |
InChI=1S/C14H17N5O4S2/c15-25(22,23)11-3-1-9(2-4-11)6-17-14(24)19-12(13(20)21)5-10-7-16-8-18-10/h1-4,7-8,12H,5-6H2,(H,16,18)(H,20,21)(H2,15,22,23)(H2,17,19,24)/t12-/m0/s1 |
InChI Key |
QWQUVNPCFXUMTB-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=S)N[C@@H](CC2=CN=CN2)C(=O)O)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC(CC2=CN=CN2)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


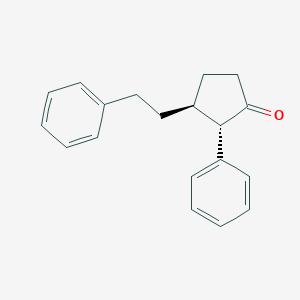

![N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide](/img/structure/B14224965.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
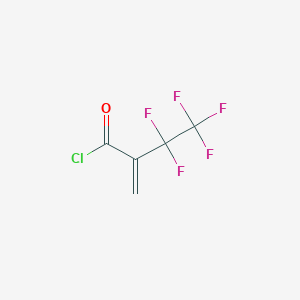
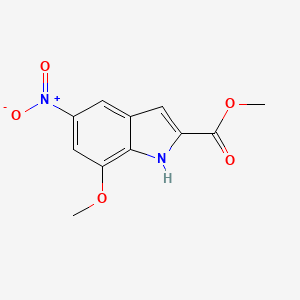
![Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester](/img/structure/B14224992.png)
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
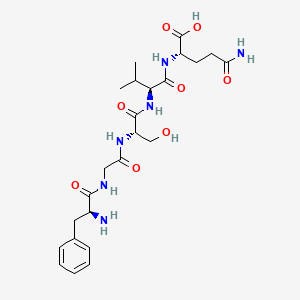
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
